molecular formula C22H23N3O2S B2788835 N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide CAS No. 894011-32-6

N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide

Cat. No.: B2788835
CAS No.: 894011-32-6
M. Wt: 393.51
InChI Key: UCLAQUPZRVHGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of oxalamides. This compound features a thiazole ring, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring and other substituents in the molecule contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones to form the thiazole ring . The oxalamide moiety can be introduced through the reaction of oxalyl chloride with the corresponding amine derivatives under controlled conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

Scientific Research Applications

N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The compound may also interfere with cellular processes, such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substituents and the combination of the oxalamide and thiazole moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-9-10-15(2)18(13-14)25-21(27)20(26)23-12-11-19-16(3)24-22(28-19)17-7-5-4-6-8-17/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLAQUPZRVHGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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